![molecular formula C11H12ClN5O2 B8251710 (E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine](/img/structure/B8251710.png)
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine
Übersicht
Beschreibung
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylidene intermediate: This step involves the reaction of a suitable cyclopropane derivative with formaldehyde to form the 2,2-bis(hydroxymethyl)cyclopropylidene intermediate.
Nucleophilic substitution: The intermediate is then reacted with 6-chloropurine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it a useful tool for studying DNA and RNA interactions and functions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine involves its interaction with nucleic acids. The compound can mimic natural nucleotides and incorporate into DNA or RNA, disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropurine: A simpler analog that lacks the cyclopropylidene moiety.
9-(2,3-Dihydroxypropyl)adenine: A compound with similar hydroxymethyl groups but different overall structure.
6-Chloro-9-(2-hydroxyethyl)purine: Another analog with a different substituent at the 9-position.
Uniqueness
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine is unique due to its cyclopropylidene moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
[(2E)-2-[(2-amino-6-chloropurin-9-yl)methylidene]-1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-8-7-9(16-10(13)15-8)17(5-14-7)2-6-1-11(6,3-18)4-19/h2,5,18-19H,1,3-4H2,(H2,13,15,16)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFOZDLCFEUFR-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CN2C=NC3=C2N=C(N=C3Cl)N)C1(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\N2C=NC3=C2N=C(N=C3Cl)N)/C1(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


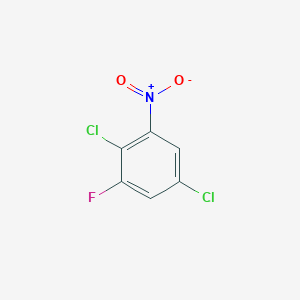
![3-Benzylimidazo[4,5-b]pyridin-6-ol](/img/structure/B8251640.png)
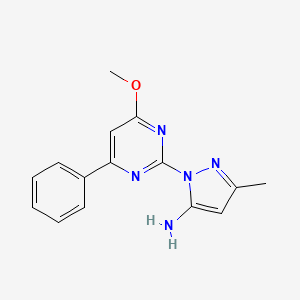
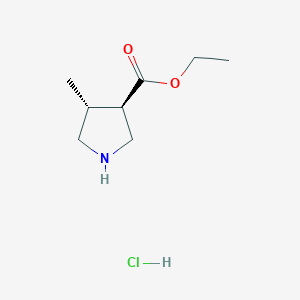
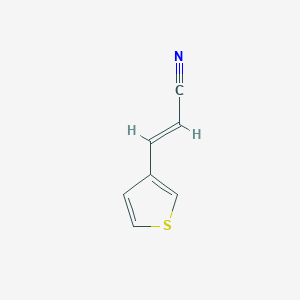
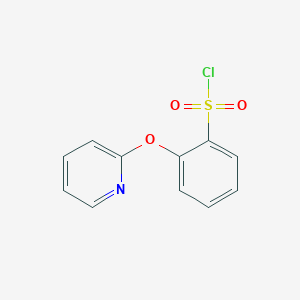
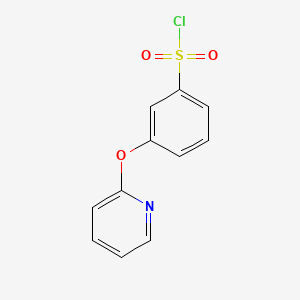
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-azidopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8251678.png)

![N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;1-methyl-4-propan-2-ylbenzene;ruthenium(1+);chloride](/img/structure/B8251684.png)
![2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one](/img/structure/B8251703.png)
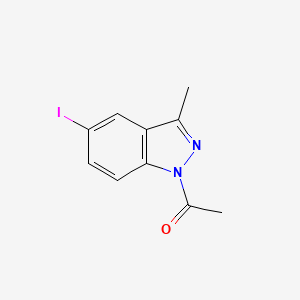
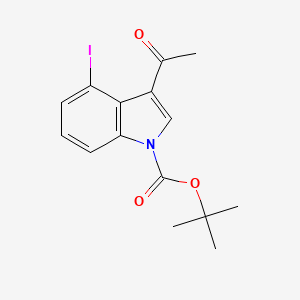
![1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole](/img/structure/B8251729.png)
